molecular formula C22H27N3O3 B7190809 N-[1-(4-methoxyazepan-1-yl)-1-oxo-3-phenylpropan-2-yl]pyridine-3-carboxamide

N-[1-(4-methoxyazepan-1-yl)-1-oxo-3-phenylpropan-2-yl]pyridine-3-carboxamide

Cat. No.: B7190809
M. Wt: 381.5 g/mol
InChI Key: JKRIYLHNKNNCLI-UHFFFAOYSA-N
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Description

N-[1-(4-methoxyazepan-1-yl)-1-oxo-3-phenylpropan-2-yl]pyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a carboxamide group, and a methoxyazepane moiety

Properties

IUPAC Name

N-[1-(4-methoxyazepan-1-yl)-1-oxo-3-phenylpropan-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-28-19-10-6-13-25(14-11-19)22(27)20(15-17-7-3-2-4-8-17)24-21(26)18-9-5-12-23-16-18/h2-5,7-9,12,16,19-20H,6,10-11,13-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRIYLHNKNNCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(CC1)C(=O)C(CC2=CC=CC=C2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxyazepan-1-yl)-1-oxo-3-phenylpropan-2-yl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Methoxyazepane Moiety: This can be achieved through the reaction of 4-methoxyazepane with appropriate reagents under controlled conditions.

    Introduction of the Phenylpropan-2-yl Group: This step involves the coupling of the phenylpropan-2-yl group with the methoxyazepane intermediate.

    Formation of the Pyridine-3-carboxamide:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxyazepan-1-yl)-1-oxo-3-phenylpropan-2-yl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring and the methoxyazepane moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

N-[1-(4-methoxyazepan-1-yl)-1-oxo-3-phenylpropan-2-yl]pyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyazepan-1-yl)-1-oxo-3-phenylpropan-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[1-(4-methoxyazepan-1-yl)-1-oxo-3-phenylpropan-2-yl]pyridine-3-carboxamide include other pyridine carboxamides and methoxyazepane derivatives. Examples include:

  • N-[1-(4-methoxyazepan-1-yl)-1-oxo-3-phenylpropan-2-yl]pyridine-2-carboxamide
  • N-[1-(4-methoxyazepan-1-yl)-1-oxo-3-phenylpropan-2-yl]pyridine-4-carboxamide

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration, which may confer unique chemical and biological properties. This uniqueness can be leveraged in various scientific and industrial applications, making it a compound of significant interest.

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